Pomalidomide-C9-COOH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-C9-COOH involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Isoindoline-1,3-dione Core: This step involves the reaction of phthalic anhydride with ammonia to form phthalimide, which is then converted to isoindoline-1,3-dione.
Introduction of the Piperidine Moiety: The isoindoline-1,3-dione is reacted with 3-aminopiperidine-2,6-dione to form the core structure of pomalidomide.
Functionalization at C9:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow synthesis techniques to improve yield and purity while reducing production time and cost .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-C9-COOH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Major Products
Scientific Research Applications
Pomalidomide-C9-COOH has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various cancers and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
Pomalidomide-C9-COOH exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Anti-proliferative: Inhibits the proliferation of tumor cells and induces apoptosis.
Molecular Targets: Binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in tumor growth
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound with similar immunomodulatory properties.
Lenalidomide: Another thalidomide analogue with enhanced potency and reduced toxicity.
CC-220: A newer IMiD with distinct molecular interactions and therapeutic potential
Uniqueness
This modification allows for the development of novel derivatives with improved therapeutic profiles and reduced side effects .
Properties
IUPAC Name |
10-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]decanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O6/c27-18-13-12-17(21(30)25-18)26-22(31)15-9-8-10-16(20(15)23(26)32)24-14-7-5-3-1-2-4-6-11-19(28)29/h8-10,17,24H,1-7,11-14H2,(H,28,29)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTVAMUEPLYYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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